tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[(4-formyltriazol-1-yl)methyl]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-12(2,3)19-11(18)15-4-9(5-15)6-16-7-10(8-17)13-14-16/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWGXDMAYABGMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview of Key Structural Features Relevant to Synthesis
- Azetidine ring : A four-membered nitrogen-containing heterocycle.
- 1,2,3-Triazole ring : Formed via azide-alkyne cycloaddition (click chemistry).
- Formyl group at the 4-position of triazole : Introduced via selective oxidation or functional group transformation.
- tert-Butyl carbamate (Boc) protecting group : Commonly used to protect amine functionalities during synthesis.
Preparation Methods
General Synthetic Strategy
The preparation of tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate typically involves the following key steps:
- Synthesis of the azetidine precursor : Starting from tert-butyl 3-aminoazetidine-1-carboxylate or its derivatives.
- Formation of the 1,2,3-triazole ring : Via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between an azide and an alkyne.
- Introduction of the formyl group at the 4-position of the triazole : Usually by oxidation of a suitable precursor such as a diethoxymethyl-substituted triazole.
- Final purification and characterization .
Stepwise Detailed Procedures
Preparation of tert-butyl 3-aminoazetidine-1-carboxylate
- Starting material: tert-butyl 3-aminoazetidine-1-carboxylate (CAS 193269-78-2).
- This compound can be prepared or purchased commercially.
- It serves as the azetidine core with a Boc-protected amine group.
Synthesis of 1-tert-butyl-4-(diethoxymethyl)-1H-1,2,3-triazole
- React tert-butyl azide with 3,3-diethoxy-1-propyne in a 1:1 tert-butyl alcohol/water mixture.
- Use copper(II) sulfate pentahydrate and sodium ascorbate as the catalytic system.
- Sodium bicarbonate is added to maintain basic conditions.
- Stir overnight at room temperature.
- Workup involves extraction with ethyl acetate, washing with sodium bicarbonate solution, water, and brine, drying over MgSO4.
- Yield: Approximately 79%.
- This intermediate contains a diethoxymethyl group at the 4-position of the triazole, which serves as a protected aldehyde equivalent.
Conversion to 1-tert-butyl-1H-1,2,3-triazole-4-carbaldehyde
- Treat the diethoxymethyl triazole with trifluoroacetic acid (TFA) in dichloromethane and water.
- Stir vigorously under nitrogen for 3 hours.
- Workup includes washing with saturated sodium bicarbonate and brine, drying, and solvent removal.
- Yield: Approximately 75%.
- This step hydrolyzes the diethoxymethyl group to the free formyl group, generating the 4-formyl-1,2,3-triazole derivative.
Coupling of the triazole aldehyde to the azetidine moiety
- React the 4-formyl-1,2,3-triazole with tert-butyl 3-aminoazetidine-1-carboxylate.
- Use sodium triacetoxyborohydride as a reductive amination agent in an appropriate solvent such as dichloroethane.
- Stir at room temperature for approximately 40 hours.
- Quench with sulfuric acid, adjust pH, extract with dichloromethane, dry, and purify by column chromatography.
- Yield: Around 60-70% reported in similar reductive amination reactions involving azetidine derivatives.
Summary Table of Preparation Steps
| Step | Reaction Description | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of tert-butyl 3-aminoazetidine-1-carboxylate | Commercial or literature methods | - | Starting azetidine core |
| 2 | CuAAC to form diethoxymethyl triazole | tert-butyl azide + 3,3-diethoxy-1-propyne, CuSO4·5H2O, sodium ascorbate, NaHCO3, tert-butyl alcohol/water, RT overnight | 79 | Click chemistry step |
| 3 | Hydrolysis to formyl triazole | TFA, DCM/H2O, RT 3 h | 75 | Converts acetal to aldehyde |
| 4 | Reductive amination with azetidine amine | Sodium triacetoxyborohydride, dichloroethane, RT 40 h | 60-70 | Forms final target compound |
Research Findings and Notes
- The CuAAC reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles with excellent yields.
- The use of diethoxymethyl substituents as masked aldehydes allows mild and selective introduction of formyl groups on the triazole ring without affecting other sensitive functionalities.
- Reductive amination using sodium triacetoxyborohydride is preferred due to its mildness and high selectivity, minimizing side reactions on the azetidine ring or Boc protecting group.
- Purification typically involves silica gel chromatography using mixtures of hexanes and ethyl acetate.
- The overall synthetic route is modular and adaptable to analog synthesis by varying the azide or alkyne components.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol.
Substitution: The triazole ring can participate in various substitution reactions, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions on the triazole ring.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The triazole ring is known for its bioactivity, and the compound’s structure allows for modifications that can enhance its biological properties .
Industry: In materials science, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength .
Mechanism of Action
The mechanism of action of tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate is not fully understood. it is believed that the triazole ring interacts with biological targets through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl 4-(4-Formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate
- Structural Differences : Replaces the azetidine ring with a six-membered piperidine ring .
- Impact on Properties :
- Conformational Flexibility : Piperidine’s larger ring reduces ring strain, increasing flexibility compared to azetidine.
- Steric Effects : Bulkier piperidine may hinder binding in sterically constrained biological targets.
- Synthesis and Purity : Reported purity >97% (vs. azetidine analogs with 64–83% yields in some cases) .
tert-Butyl 3-(4-Acetyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
- Functional Group Variation : Acetyl group replaces formyl at the triazole 4-position .
- Reactivity and Applications :
- Electrophilicity : Acetyl is less reactive than formyl, reducing suitability for nucleophilic additions (e.g., Schiff base formation).
- Stability : Enhanced stability under basic or nucleophilic conditions compared to the formyl analog.
tert-Butyl 3-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxylate
- Structural Differences : Pyrrolidine (five-membered ring) replaces azetidine, and hydroxymethyl substitutes formyl .
- Functional Implications: Hydrogen Bonding: Hydroxymethyl can act as a hydrogen bond donor/acceptor, unlike formyl. Oxidation Potential: Hydroxymethyl can be oxidized to formyl, enabling in situ generation of reactive intermediates .
tert-Butyl 3-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate Hydrochloride
- Functional Group Variation: Aminomethyl group replaces formyl .
- Chemical Behavior :
Comparative Data Table
Research Findings and Implications
- Substituent Reactivity : The formyl group’s electrophilicity enables rapid conjugation with nucleophiles (e.g., amines, hydrazines), making it superior for click chemistry applications over acetyl or hydroxymethyl derivatives .
- Biological Relevance : Azetidine-triazole scaffolds are explored in JAK inhibitor development (e.g., ), where small ring systems optimize steric complementarity with kinase active sites .
Biological Activity
tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate is a synthetic compound featuring a triazole ring and an azetidine structure, which are known to exhibit significant biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₈N₄O₃
- Molecular Weight : 294.35 g/mol
- CAS Number : 2098076-07-2
Mechanisms of Biological Activity
The biological activity of the compound can be attributed to its structural features:
- Triazole Ring : Compounds containing triazole rings are often associated with antimicrobial and antifungal properties due to their ability to inhibit enzyme activity in target organisms.
- Azetidine Structure : The azetidine moiety contributes to the compound's ability to interact with biological macromolecules, potentially influencing cellular pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For example, compounds similar to this compound have demonstrated efficacy against various bacterial strains and fungi.
Case Study: Antimicrobial Efficacy
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| tert-butyl 3-(4-methyltriazole)azetidine | Candida albicans | 16 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The potential anticancer properties of triazole derivatives have been extensively studied. Research indicates that certain triazole-containing compounds can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis.
Mechanistic Insights
The proposed mechanisms include:
- Inhibition of DNA Synthesis : Triazole derivatives can disrupt DNA replication in cancer cells.
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death has been observed in studies involving similar compounds.
Cytotoxicity Studies
Cytotoxicity assays using human cancer cell lines provide insights into the therapeutic potential of this compound.
These findings indicate that the compound exhibits moderate cytotoxicity against specific cancer cell lines.
Q & A
Basic: What synthetic strategies are recommended for preparing tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from azetidine and triazole precursors. Key steps include:
- Triazole Formation: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to install the 1,2,3-triazole ring. Regioselectivity is ensured using tert-butyl carbamate-protected azetidine derivatives and propargyl aldehyde .
- Formyl Group Introduction: Oxidation of a hydroxymethyltriazole intermediate using MnO₂ or Dess-Martin periodinant to introduce the formyl group .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., using dichloromethane/hexane) to achieve >95% purity .
Basic: Which analytical techniques are critical for confirming the molecular structure of this compound?
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography: SHELXL refinement (via SHELX programs) resolves bond lengths (e.g., triazole C-N: ~1.34 Å) and torsional angles, confirming regiochemistry .
Advanced: How can researchers address discrepancies between experimental and computational spectral data (e.g., NMR chemical shifts)?
Methodological Answer:
- Validation Steps:
- Recheck Synthesis: Confirm intermediates (e.g., via LC-MS) to rule out byproducts.
- DFT Calculations: Compare experimental ¹H/¹³C shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set). Deviations >0.5 ppm suggest conformational flexibility or crystal packing effects .
- Dynamic NMR: Variable-temperature studies to detect hindered rotation (e.g., tert-butyl group) causing split peaks .
Advanced: What reaction pathways are feasible for functionalizing the formyl group in this compound?
Methodological Answer:
The formyl group enables diverse derivatization:
- Nucleophilic Addition: Reaction with hydroxylamine or hydrazines to form oximes/hydrazones, useful for bioconjugation .
- Reductive Amination: Use NaBH₃CN with amines (e.g., benzylamine) to create secondary amines, enhancing pharmacological potential .
- Click Chemistry: Formyl-alkyne ligation (via Sonogashira coupling) to append fluorophores or targeting moieties .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Storage: Under inert gas (argon) at –20°C in airtight containers to prevent hydrolysis of the tert-butyl carbamate .
- Handling: Use spark-proof tools (P242) and avoid exposure to moisture (P233+P410) .
Advanced: How does modifying the azetidine or triazole moieties impact biological activity?
Methodological Answer:
- Case Studies:
- Azetidine Substitution: Replacing tert-butyl with benzyl carbamate reduces metabolic stability but enhances binding to serotonin receptors .
- Triazole Modifications: Fluorination at the triazole 4-position increases membrane permeability (logP: +0.5) but may reduce solubility .
- Experimental Design: Use SAR studies with analogues (e.g., tert-butyl 3-(4-acetyl-triazolyl)azetidine) to quantify affinity via SPR or ITC .
Advanced: What strategies resolve low yields in the CuAAC step during synthesis?
Methodological Answer:
- Optimization Variables:
Basic: How is the tert-butyl group advantageous in medicinal chemistry applications?
Methodological Answer:
- Steric Protection: Shields the azetidine nitrogen from oxidation, prolonging half-life in vitro (e.g., t₁/₂ > 6 hours in liver microsomes) .
- Synthetic Handle: Acid-labile (TFA-cleavable) for deprotection in prodrug strategies .
Advanced: What computational tools predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: AutoDock Vina with PDB structures (e.g., kinase domains) to identify binding poses.
- MD Simulations: AMBER for assessing stability of ligand-receptor complexes over 100 ns .
- Pharmacophore Modeling: MOE to map hydrogen bonds (formyl group) and hydrophobic patches (tert-butyl) .
Advanced: How to analyze conflicting crystallographic data (e.g., disordered tert-butyl groups)?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
